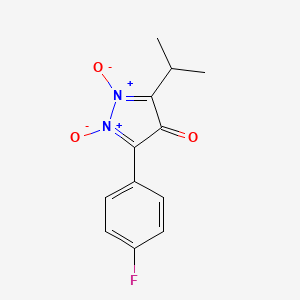
4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide is a synthetic organic compound belonging to the pyrazolone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions for yield and purity. Techniques like crystallization, distillation, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the phenyl ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolone oxides, while reduction may produce reduced pyrazolones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrazol-4-one, 3-phenyl-5-(1-methylethyl)-, 1,2-dioxide
- 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
Uniqueness
The presence of the 4-fluorophenyl group in 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide may confer unique properties, such as increased biological activity or altered chemical reactivity, compared to its analogs.
Properties
CAS No. |
61572-51-8 |
|---|---|
Molecular Formula |
C12H11FN2O3 |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2-dioxido-5-propan-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C12H11FN2O3/c1-7(2)10-12(16)11(15(18)14(10)17)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
UZMHSQMPBGDEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[N+]([N+](=C(C1=O)C2=CC=C(C=C2)F)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















